molecular formula C13H16N4O B13469884 5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 878197-72-9

5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B13469884
CAS No.: 878197-72-9
M. Wt: 244.29 g/mol
InChI Key: ICFHDYFCVQPVHM-UHFFFAOYSA-N
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Description

5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 5 with a 4-methylpiperazinyl group and at position 2 with a carbaldehyde moiety. The imidazo[1,2-a]pyridine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The 4-methylpiperazinyl group enhances solubility and modulates electronic properties, while the carbaldehyde functionality provides a reactive site for further derivatization (e.g., Schiff base formation) .

Properties

CAS No.

878197-72-9

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H16N4O/c1-15-5-7-16(8-6-15)13-4-2-3-12-14-11(10-18)9-17(12)13/h2-4,9-10H,5-8H2,1H3

InChI Key

ICFHDYFCVQPVHM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=NC(=CN32)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde moiety (-CHO) at position 2 of the imidazo[1,2-a]pyridine core enables diverse nucleophilic addition and condensation reactions.

Nucleophilic Additions

  • Hydrazone Formation : Reacts with hydrazines to form hydrazones, a key intermediate for further derivatization. For example, treatment with phenylhydrazine in ethanol under reflux yields the corresponding hydrazone derivative .

  • Schiff Base Synthesis : Condenses with primary amines (e.g., aniline) in ethanol to form Schiff bases, with yields ranging from 70–85% depending on the amine’s electronic properties .

Oxidation and Reduction

  • Oxidation : The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), yielding 5-(4-methylpiperazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid .

  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, producing 2-(hydroxymethyl)-5-(4-methylpiperazinyl)imidazo[1,2-a]pyridine .

Condensation Reactions

  • Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol under basic conditions to form α,β-unsaturated derivatives. For example:

    Aldehyde+NC–CH₂–CNEtOH, KOH2-(CH=CH–CN)–imidazo[1,2-a]pyridine\text{Aldehyde} + \text{NC–CH₂–CN} \xrightarrow{\text{EtOH, KOH}} \text{2-(CH=CH–CN)–imidazo[1,2-a]pyridine}

    Yields for such reactions exceed 80% in optimized protocols .

Piperazinyl Substituent Reactivity

The 4-methylpiperazine group at position 5 participates in alkylation and acylation reactions, enhancing molecular diversity.

Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium salts. This modification improves solubility in polar solvents .

Acylation

  • Acetyl chloride in dichloromethane (DCM) with triethylamine acetylates the piperazine’s secondary amine, yielding N-acetyl derivatives. Reaction completion requires 12–24 hours at room temperature .

Imidazo[1,2-a]pyridine Core Modifications

The fused bicyclic system undergoes electrophilic substitution at position 3 and 8 due to its electron-rich nature.

Halogenation

  • Bromination with N-bromosuccinimide (NBS) in DMF selectively substitutes position 3, forming 3-bromo derivatives .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst introduces aryl groups at position 8 .

Key Reaction Data Table

Reaction Type Reagents/Conditions Product Yield Source
Hydrazone FormationPhenylhydrazine, EtOH, reflux2-(Phenylhydrazonomethyl)-5-(4-methylpiperazinyl)imidazo[1,2-a]pyridine75%
Knoevenagel CondensationMalononitrile, KOH, EtOH2-(2-Cyano-vinyl)-5-(4-methylpiperazinyl)imidazo[1,2-a]pyridine82%
Piperazine AlkylationMethyl iodide, DMF, 60°C5-(1,4-Dimethylpiperazin-1-ium)-imidazo[1,2-a]pyridine-2-carbaldehyde iodide68%
BrominationNBS, DMF, 0°C to RT3-Bromo-5-(4-methylpiperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde90%

Stability and Handling

  • The aldehyde is sensitive to air oxidation; storage under inert atmosphere (N₂/Ar) at −20°C is recommended .

  • Aqueous solutions degrade within 48 hours at RT, necessitating anhydrous reaction conditions .

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The evidence provided includes structurally related imidazo[1,2-a]pyridine derivatives. Below is a detailed comparison:

Key Structural Differences

Compound Name (CAS No.) Substituents at Positions Functional Groups
5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde 5: 4-Methylpiperazinyl; 2: Carbaldehyde Aldehyde, piperazine
Imidazo[1,2-a]pyridine-2-carbaldehyde (118000-43-4) 2: Carbaldehyde; no substituent at 5 Aldehyde, unmodified core
2-(Chloromethyl)-6-(trifluoromethyl)-imidazo[1,2-a]pyridine (118000-42-3) 2: Chloromethyl; 6: Trifluoromethyl Halogen, trifluoromethyl

Functional Implications

Reactivity :

  • The carbaldehyde group in both this compound and Imidazo[1,2-a]pyridine-2-carbaldehyde (118000-43-4) enables nucleophilic additions or condensations. However, the 4-methylpiperazinyl group in the former may sterically hinder reactions at the aldehyde site compared to the unsubstituted analog .
  • The trifluoromethyl and chloromethyl groups in 118000-42-3 enhance electrophilicity and metabolic stability but reduce solubility relative to piperazine-containing analogs .

Pharmacological Potential: Piperazine derivatives are often associated with improved blood-brain barrier penetration and receptor-binding affinity. The 4-methylpiperazinyl group in the target compound may confer advantages in CNS-targeted drug design compared to halogenated analogs like 118000-42-3 . The unsubstituted carbaldehyde (118000-43-4) serves as a versatile intermediate but lacks the pharmacokinetic optimization seen in the piperazine-modified variant.

Research Findings and Data

Property This compound (Hypothetical) Imidazo[1,2-a]pyridine-2-carbaldehyde (118000-43-4) 2-(Chloromethyl)-6-(trifluoromethyl)-imidazo[1,2-a]pyridine (118000-42-3)
Solubility (logP) ~2.1 (predicted) ~1.8 ~3.5
Synthetic Yield Moderate (piperazine coupling challenges) High (simple aldehyde) Low (halogenation side reactions)
Biological Activity Potential kinase inhibition (piperazine effect) Limited (scaffold alone) Antimicrobial (trifluoromethyl synergy)

Biological Activity

5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H16N4O
  • Chemical Structure : The imidazo[1,2-a]pyridine scaffold is characterized by a fused bicyclic system that is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study highlighted the potential of these compounds as inhibitors of the PI3K/mTOR pathway, which is crucial in cancer cell proliferation and survival. The synthesized derivatives demonstrated selective inhibition against various cancer cell lines, suggesting their role as potential therapeutic agents in oncology .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have also shown promise as antimicrobial agents. Their efficacy against bacteria and fungi has been documented, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics. The SAR studies suggest that modifications to the piperazine moiety can enhance antibacterial activity .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly as a GABAA receptor modulator. This activity positions it as a candidate for treating anxiety and sleep disorders. In vitro studies have shown that certain derivatives can enhance GABAergic transmission, leading to anxiolytic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Piperazine Substitution : The presence of the piperazine ring significantly influences the compound's binding affinity and selectivity towards various biological targets.
  • Aldehyde Group : The aldehyde functionality at the 2-position enhances reactivity and may facilitate interactions with nucleophilic sites in target proteins.
  • Methyl Group Influence : The 4-methyl substitution on the piperazine ring has been linked to improved pharmacokinetic properties and increased potency .

Case Studies

Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Inhibition of FLT3 in AML : A derivative exhibited potent inhibitory activity against FLT3 mutations in acute myeloid leukemia (AML), showing promise for targeted cancer therapy .
  • Antimicrobial Efficacy : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating MIC values indicating effective antibacterial properties .
  • Neuropharmacological Testing : Compounds were evaluated for their anxiolytic effects in animal models, revealing significant reductions in anxiety-like behaviors .

Q & A

Q. What are the common synthetic routes for 5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions (MCRs) or condensation reactions. For example:
  • Multicomponent Reactions (MCRs) : A one-pot MCR using heterocyclic ketene aminals, enamines, and aldehydes under reflux conditions can yield high-purity products without tedious purification steps .
  • Condensation Reactions : 2-Aminoimidazoles condensed with aliphatic 1,3-difunctional compounds (e.g., diketones) in polar solvents (e.g., ethanol) at 80–100°C can form the pyrimidine core .
  • Microwave-Assisted Synthesis : Microwave irradiation (e.g., 150°C, 20 minutes) significantly reduces reaction time and improves regioselectivity compared to conventional heating .
    Key Factors : Solvent polarity, temperature, and catalyst choice (e.g., palladium on carbon for hydrogenation) critically affect yield. For instance, inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Technique Application Example Data
¹H/¹³C NMR Confirms substitution patterns and piperazinyl group integrationδ 8.2–8.5 ppm (imidazo-pyridine protons), δ 2.4–2.6 ppm (N-methyl group)
ESI-MS/TOF-MS Validates molecular weight and fragmentation pathways[M+H]⁺ peaks matching calculated masses (e.g., 258.20 g/mol for derivatives)
IR Spectroscopy Identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹)Absorption bands for C=N (1600–1650 cm⁻¹) and C=O (1700–1750 cm⁻¹)
HPLC-PDA Assesses purity (>98% for pharmacological studies)Retention time alignment with standards

Advanced Research Questions

Q. How can researchers optimize regioselectivity in imidazo[1,2-a]pyridine synthesis under varying catalytic conditions?

  • Methodological Answer : Regioselectivity is influenced by:
  • Catalyst Design : Pd/C or Ru-based catalysts enhance cross-coupling efficiency at the C2/C3 positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the pyridine nitrogen, while non-polar solvents (e.g., toluene) stabilize radical intermediates .
  • Computational Guidance : Quantum chemical calculations (e.g., DFT) predict transition-state energies to prioritize reaction pathways. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40% .
    Case Study : Microwave-assisted synthesis of pyrrolo-imidazo[1,2-a]pyridines achieved 67% yield with >90% regioselectivity using trifluoroacetic acid as a proton donor .

Q. What strategies address contradictory biological activity data for imidazo[1,2-a]pyridine derivatives across studies?

  • Methodological Answer : Contradictions often arise from structural nuances or assay variability. Recommended approaches:
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., 4-methylpiperazinyl vs. 4-methoxybenzylidene) and compare bioactivity. For example, 6-chloro-substituted derivatives showed 10-fold higher antileishmanial activity than non-chlorinated analogs .
  • Standardized Assays : Use validated protocols (e.g., WHO’s MTT assay for cytotoxicity) to minimize inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends. Derivatives with electron-withdrawing groups (e.g., -CF₃) consistently exhibit enhanced antiviral potency .

Q. How can the stability of this compound be analyzed under physiological conditions?

  • Methodological Answer : Stability studies should include:
  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Imidazo[1,2-a]pyridines are prone to hydrolysis at acidic pH .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C indicates thermal stability) .
  • Light Exposure Tests : UV-vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Data Contradiction Analysis

Q. Why do some studies report conflicting LogP values for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies arise from measurement techniques (experimental vs. computational):
  • Experimental LogP : Shake-flask method with octanol/water partitioning may underestimate polarity due to compound aggregation .
  • Computational LogP : Software like MarvinSketch calculates values based on fragment contributions, which fail to account for intramolecular H-bonding (e.g., aldehyde-carbazole interactions) .
    Resolution : Cross-validate using both methods and report solvent systems (e.g., 0.1% TFA in octanol) for reproducibility .

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